2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is to react 4-fluorobenzaldehyde with 2-furancarboxamide under acidic conditions to form the oxazole core. Subsequent acylation with an appropriate acyl chloride, such as furan-2-ylmethyl chloride, completes the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The oxazole ring can be reduced to form a corresponding amine.
Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide amine
Substitution: : Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide depends on its specific biological target. it is likely to involve interactions with specific enzymes or receptors, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include:
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide: : Lacks the furan-2-ylmethyl group.
N-[(furan-2-yl)methyl]acetamide: : Lacks the oxazole ring.
4-fluorophenyl-1,2-oxazole derivatives: : May have different substituents on the phenyl ring or oxazole ring.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)15-8-13(19-22-15)9-16(20)18-10-14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCVFFKCLXDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.